2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide
Overview
Description
2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydropyrimidinone ring, a phenoxy group, and a phenylacetamide moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the tetrahydropyrimidinone ring. This can be achieved through the condensation of thiourea with an appropriate diketone under acidic conditions. The resulting intermediate is then reacted with a phenoxy-substituted aldehyde to form the desired ylidene compound. Finally, the phenylacetamide group is introduced through an amide coupling reaction using phenylacetic acid and a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino-substituted or thiol-substituted derivatives.
Scientific Research Applications
2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-methylacetamide
- 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-ethylacetamide
- 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-propylacetamide
Uniqueness
The uniqueness of 2-(4-((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2h)-ylidene)methyl)phenoxy)-N-phenylacetamide lies in its specific structural features, such as the phenylacetamide moiety and the tetrahydropyrimidinone ring. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various research applications. Compared to its similar compounds, it may exhibit different reactivity, binding affinity, and biological effects, highlighting its potential for unique applications in scientific research and industry.
Properties
IUPAC Name |
2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-16(20-13-4-2-1-3-5-13)11-26-14-8-6-12(7-9-14)10-15-17(24)21-19(27)22-18(15)25/h1-10H,11H2,(H,20,23)(H2,21,22,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLASOSBHJSZTPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.